

Oxyayanin B CAS number and molecular weight

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Compound of Interest			
Compound Name:	Oxyayanin B		
Cat. No.:	B1195107	Get Quote	

Oxyayanin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyayanin B, a naturally occurring flavone, presents a subject of interest within the field of phytochemistry and drug discovery. This technical guide provides a concise summary of its fundamental physicochemical properties. Due to a notable scarcity of dedicated research on this specific compound, this document further outlines generalized experimental protocols and common signaling pathways associated with the broader class of flavonoids, offering a foundational framework for future investigation into the bioactivity of **Oxyayanin B**.

Physicochemical Properties of Oxyayanin B

Oxyayanin B, also known as 3',5,6-Trihydroxy-3,4',7-trimethoxyflavone, is a distinct flavonoid compound. Its key identifiers and molecular characteristics are summarized below for reference.



Property	Value	Source
CAS Number	548-74-3	PubChem[1]
Molecular Formula	C18H16O8	PubChem[1]
Molecular Weight	360.3 g/mol	PubChem[1]
Synonyms	3',5,6-Trihydroxy-3,4',7- trimethoxyflavone, Oxyanin B	PubChem[1]

General Experimental Protocols for Flavonoid Bioactivity Screening

While specific experimental data for **Oxyayanin B** is not readily available in published literature, the following protocols represent standard methodologies for assessing the bioactivity of novel flavonoid compounds. These can serve as a starting point for researchers aiming to characterize the therapeutic potential of **Oxyayanin B**.

In Vitro Anti-inflammatory Activity Assessment

A common approach to evaluate the anti-inflammatory potential of a flavonoid is to measure its effect on inflammatory mediators in cell culture models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Objective: To determine the inhibitory effect of the test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines.

Methodology:

- Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 μg/mL).
- Nitric Oxide (NO) Quantification: After a 24-hour incubation period, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess



reagent.

- Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.

Anticancer Activity Evaluation

The potential of a flavonoid to inhibit cancer cell growth can be assessed through various in vitro assays using relevant cancer cell lines.

Objective: To evaluate the cytotoxic and apoptotic effects of the test compound on a selected cancer cell line.

Methodology:

- Cell Culture: A relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is maintained in appropriate culture conditions.
- Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24, 48, and 72 hours. The cell viability is then determined by adding MTT reagent and measuring the absorbance of the resulting formazan product. The IC₅₀ (half-maximal inhibitory concentration) is calculated.
- Apoptosis Assay (Annexin V/Propidium Iodide Staining): To determine if the compound induces apoptosis, treated cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.
- Western Blot Analysis: To investigate the molecular mechanism, protein expression levels of key apoptotic markers (e.g., Bcl-2, Bax, Caspase-3) can be analyzed by Western blotting.

Illustrative Signaling Pathways and Experimental Workflows

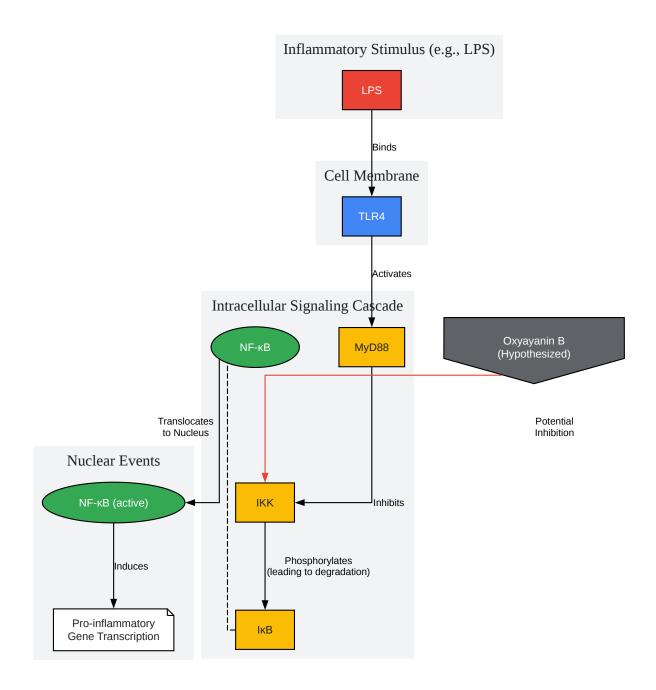






The following diagrams, generated using the DOT language, illustrate a common signaling pathway often modulated by flavonoids and a general experimental workflow for bioactivity screening. It is critical to note that these are generalized representations and have not been specifically validated for **Oxyayanin B** due to the absence of dedicated research.





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Caption: Hypothetical inhibition of the NF-kB signaling pathway by Oxyayanin B.





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Caption: Generalized workflow for natural product drug discovery.

Future Directions

The distinct chemical structure of **Oxyayanin B** suggests it may possess unique biological activities. There is a clear need for foundational research to explore its potential therapeutic applications. Future studies should focus on:

- Comprehensive Bioactivity Screening: Evaluating Oxyayanin B against a wide range of biological targets, including inflammatory pathways, cancer cell lines, and microbial pathogens.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Oxyayanin B.
- In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile of Oxyayanin B in relevant animal models.

Conclusion

Oxyayanin B remains a largely uncharacterized flavonoid with potential for further scientific investigation. This guide provides the available core data for this compound and outlines a strategic framework based on established methodologies in flavonoid research to encourage and guide future exploration into its biological properties and therapeutic potential. The presented protocols and illustrative pathways offer a starting point for researchers to unlock the prospective applications of **Oxyayanin B** in drug development.



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References

- 1. researchgate.net [researchgate.net]
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